1-[(3-Fluorophenyl)methyl]-4-[(4-methylphenyl)methyl]-1,2,3,4-tetrahydropyrazine-2,3-dione
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Overview
Description
1-[(3-Fluorophenyl)methyl]-4-[(4-methylphenyl)methyl]-1,2,3,4-tetrahydropyrazine-2,3-dione is a synthetic organic compound that belongs to the class of tetrahydropyrazine derivatives
Preparation Methods
The synthesis of 1-[(3-Fluorophenyl)methyl]-4-[(4-methylphenyl)methyl]-1,2,3,4-tetrahydropyrazine-2,3-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Intermediate: The initial step involves the reaction of 3-fluorobenzyl chloride with 4-methylbenzylamine to form the corresponding intermediate.
Cyclization: The intermediate undergoes cyclization in the presence of a suitable catalyst to form the tetrahydropyrazine ring.
Oxidation: The final step involves the oxidation of the tetrahydropyrazine ring to form the desired compound.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of specific catalysts, to enhance yield and purity.
Chemical Reactions Analysis
1-[(3-Fluorophenyl)methyl]-4-[(4-methylphenyl)methyl]-1,2,3,4-tetrahydropyrazine-2,3-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The fluorine and methyl groups can participate in substitution reactions with suitable reagents.
Hydrolysis: Hydrolysis can lead to the breakdown of the compound into smaller fragments.
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-[(3-Fluorophenyl)methyl]-4-[(4-methylphenyl)methyl]-1,2,3,4-tetrahydropyrazine-2,3-dione has been explored for various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Studied for its potential therapeutic applications, including drug development.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[(3-Fluorophenyl)methyl]-4-[(4-methylphenyl)methyl]-1,2,3,4-tetrahydropyrazine-2,3-dione involves its interaction with specific molecular targets and pathways. The fluorine and methyl groups play a crucial role in modulating the compound’s activity by influencing its binding affinity and specificity. The exact molecular targets and pathways may vary depending on the specific application and biological context.
Comparison with Similar Compounds
1-[(3-Fluorophenyl)methyl]-4-[(4-methylphenyl)methyl]-1,2,3,4-tetrahydropyrazine-2,3-dione can be compared with other similar compounds, such as:
5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole: Another fluorinated pyrazole derivative with potential biological activities.
N-(3-Chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine: A thiazole derivative with antibacterial properties.
The uniqueness of this compound lies in its specific substitution pattern and the presence of both fluorine and methyl groups, which contribute to its distinct chemical and biological properties.
Properties
Molecular Formula |
C19H17FN2O2 |
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Molecular Weight |
324.3 g/mol |
IUPAC Name |
1-[(3-fluorophenyl)methyl]-4-[(4-methylphenyl)methyl]pyrazine-2,3-dione |
InChI |
InChI=1S/C19H17FN2O2/c1-14-5-7-15(8-6-14)12-21-9-10-22(19(24)18(21)23)13-16-3-2-4-17(20)11-16/h2-11H,12-13H2,1H3 |
InChI Key |
ZUXKMLADCKCWMD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C=CN(C(=O)C2=O)CC3=CC(=CC=C3)F |
Origin of Product |
United States |
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